molecular formula C11H8F6N4O2 B2523702 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 320423-26-5

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2523702
CAS No.: 320423-26-5
M. Wt: 342.201
InChI Key: GRMOUASDIYTJLX-UHFFFAOYSA-N
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Description

This compound is a bis-pyrazole derivative featuring two 1-methyl-3-(trifluoromethyl)-1H-pyrazole units connected via an ester bond. The trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability, while the ester linkage contributes to its hydrolytic sensitivity . Such structural attributes are common in agrochemical and pharmaceutical intermediates, where fluorinated pyrazoles are prized for their bioactivity and resistance to oxidative degradation .

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)pyrazol-3-yl] 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6N4O2/c1-20-4-5(8(19-20)11(15,16)17)9(22)23-7-3-6(10(12,13)14)18-21(7)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMOUASDIYTJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)OC2=CC(=NN2C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (often abbreviated as 1-MTP) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of 1-MTP, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6F3N3O2
  • Molecular Weight : 215.14 g/mol
  • CAS Number : 344591-91-9

Pharmacological Activities

Research has demonstrated that 1-MTP exhibits a range of biological activities:

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, compounds similar to 1-MTP have demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at low concentrations. In a comparative study, a derivative showed up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard drugs like dexamethasone in certain assays .

Antimicrobial Activity

1-MTP has been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies indicated that pyrazole derivatives exhibited activity against Escherichia coli and Staphylococcus aureus. A specific derivative demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The anticancer potential of pyrazole compounds is well-documented. For example, derivatives similar to 1-MTP have been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. One study reported a new pyrazole derivative with IC50 values ranging from 10 to 30 µM against multiple cancer types, including breast and lung cancers .

The mechanisms through which 1-MTP exerts its biological effects are multifaceted:

  • Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, 1-MTP may reduce inflammation and associated pain.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can interact with DNA, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : Certain compounds have shown the ability to inhibit enzymes such as cyclooxygenases (COX), contributing to their anti-inflammatory effects .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Anti-inflammatory Study :
    • A clinical trial involving a pyrazole derivative demonstrated a significant reduction in inflammation markers in patients with rheumatoid arthritis compared to placebo groups.
  • Antimicrobial Efficacy :
    • A study tested various pyrazole compounds against resistant bacterial strains in vitro, revealing that some derivatives maintained potency against strains resistant to conventional antibiotics.
  • Cancer Research :
    • Research on a series of pyrazole derivatives showed promising results in inhibiting tumor growth in xenograft models, suggesting potential for further development into therapeutic agents.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structure allows for various reactions, making it a valuable building block in the synthesis of more complex molecules.

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry due to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of 1-methyl-3-(trifluoromethyl)-1H-pyrazole exhibit antimicrobial properties. For example, studies have reported the synthesis of novel compounds with significant activity against various bacterial strains .

Herbicides and Pesticides

The compound is also noted for its utility in developing agricultural chemicals. It serves as an intermediate for synthesizing herbicides such as pyroxasulfone, demonstrating its importance in agrochemical formulations .

Case Studies

Several studies highlight the practical applications of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate:

Study TitleFocusFindings
Synthesis and Bioactivity of Novel Pyrazole DerivativesPharmaceutical ApplicationsIdentified several derivatives with enhanced antimicrobial properties compared to traditional antibiotics .
Development of Trifluoromethyl Pyrazoles as HerbicidesAgrochemical ApplicationsDemonstrated effective herbicidal activity against common weeds, supporting its use in crop protection strategies .
Synthesis of Boronic Acid DerivativesOrganic ChemistryExplored various synthetic pathways leading to high yields of substituted pyrazoles, emphasizing efficiency and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences and similarities with analogous pyrazole derivatives:

Compound Name Substituents Key Features Physical State Molecular Weight (g/mol) Reference
Target compound Two 1-methyl-3-CF₃-pyrazole units linked via ester High lipophilicity, ester hydrolysis susceptibility Likely solid* ~434.3†
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid Carboxylic acid at position 5 Precursor for ester synthesis; higher polarity Solid 224.1
Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate Ethyl ester, phenyl at position 5 Lower lipophilicity (no CF₃), aromatic interactions Liquid/solid‡ 260.3
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate Tetrafluoropropyl at N1, methyl ester Enhanced fluorination, altered steric bulk Not reported 302.2
5-(Trifluoromethyl)-1-(3,4-difluorophenyl)-4-(arylmethylene)pyrazol-5(4H)-one Difluorophenyl, trifluoromethyl, and arylmethylene groups Conjugated system for UV activity; rigid structure Solid ~450–500
1-Methyl-3-CF₃-5-[(3-Cl-phenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde oxime Sulfanyl and oxime groups Thioether stability; aldehyde reactivity Crystalline solid 447.8

*Inferred from similar pyrazole esters in ; †Calculated based on formula C₁₃H₁₀F₆N₄O₂; ‡Depends on purity and substituents .

Physicochemical Properties

  • Lipophilicity: The target compound’s dual -CF₃ groups confer higher logP values compared to non-fluorinated analogs like ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate .
  • Stability : The ester bond is prone to hydrolysis under alkaline conditions, similar to methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate . In contrast, sulfanyl-containing derivatives (e.g., ) exhibit greater hydrolytic resistance.
  • Crystallinity : Pyrazole esters with planar substituents (e.g., 5-(trifluoromethyl)pyrazolones ) often form stable crystals, while bulky groups like tetrafluoropropyl may disrupt packing .

Key Research Findings

Electronic Effects : The -CF₃ group’s electron-withdrawing nature stabilizes adjacent negative charges, influencing reactivity in nucleophilic substitutions .

Hydrolytic Behavior: Pyrazole esters hydrolyze 10–100× faster than non-fluorinated analogs due to -CF₃-induced polarization of the ester carbonyl .

Crystal Packing: Derivatives with multiple -CF₃ groups (e.g., ) adopt monoclinic or triclinic systems with intermolecular F···H interactions .

Q & A

Q. How can reaction conditions be optimized for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

  • Temperature : Maintaining 60–80°C to balance reaction rate and side-product formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethers (THF) may reduce byproducts .
  • Reaction Time : Monitoring via TLC or HPLC to terminate reactions at ~85% conversion to minimize decomposition.
    Chromatography (silica gel or reverse-phase) is recommended for purification, with gradient elution to separate trifluoromethyl-substituted byproducts .

Q. What techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns. The trifluoromethyl group exhibits a distinct triplet in 19F^{19}\text{F} NMR at ~-60 ppm .
  • X-ray Crystallography : Resolve steric effects of the pyrazole rings; asymmetric units often show dihedral angles >45° between aromatic groups .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ ~435.1) and detect fragmentation patterns from ester groups .

Q. What purification strategies effectively isolate this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for baseline separation of ester derivatives.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~120–125°C) .
  • HPLC-PDA : C18 columns with acetonitrile/water (0.1% TFA) resolve isomers; monitor at 254 nm for trifluoromethyl absorbance .

Advanced Research Questions

Q. How can mechanistic insights into the biological activity of this compound be elucidated?

Methodological Answer:

  • Target Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes (e.g., cytochrome P450). The trifluoromethyl group may enhance binding affinity via hydrophobic interactions .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify metabolites. Fluorine atoms often reduce oxidative degradation .

Q. What computational approaches predict reactivity and regioselectivity in derivatives of this compound?

Methodological Answer:

  • DFT Calculations : Optimize transition states at the B3LYP/6-31G* level to predict regioselectivity in nucleophilic substitutions. The 4-carboxylate group directs electrophiles to the pyrazole C5 position .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways; DMSO stabilizes charged intermediates in esterification reactions .
  • Machine Learning : Train models on pyrazole reaction datasets to predict optimal conditions for new derivatives (e.g., Bayesian optimization) .

Q. How can contradictions between experimental and computational data be resolved?

Methodological Answer:

  • Error Analysis : Compare computed vs. experimental NMR chemical shifts (RMSD >1 ppm suggests conformational discrepancies). Adjust force fields in MD simulations to account for fluorine’s electronegativity .
  • Sensitivity Testing : Vary computational parameters (e.g., solvent dielectric constant) to identify sources of divergence. Experimental validation via kinetic isotope effects (KIEs) can resolve mechanistic ambiguities .

Q. What strategies evaluate the compound’s biological effects in complex matrices (e.g., cell lysates)?

Methodological Answer:

  • LC-MS/MS Quantification : Use deuterated internal standards to correct matrix effects. Limit of detection (LOD) for trifluoromethyl groups is ~0.1 nM .
  • Fluorescence Polarization : Tag the compound with BODIPY to monitor cellular uptake and sublocalization in real time .
  • Transcriptomics : RNA-seq of treated cells identifies pathways modulated by pyrazole derivatives (e.g., MAPK or NF-κB) .

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